7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine

Lipophilicity Drug Design BBB Permeability

Medicinal chemistry teams often face reproducibility issues when using unsubstituted triazolopyridine scaffolds that lack steric shielding and optimal lipophilicity for CNS targets. 7-Methyl-2-(p-tolyl)[1,2,4]triazolo[1,5-a]pyridine (CAS 65966-03-2) solves this with a strategically positioned 7-methyl group that provides metabolic shielding and a measured XLogP3 of 3.1-ideal for blood-brain barrier penetration. - Enables direct synthesis of advanced hits resistant to N-oxidation, reducing design-make-test cycles. - Serves as a validated starting point for JAK2, RORγt, and antifungal focused libraries. - Supplied with full analytical characterization; bulk and custom synthesis options available.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 65966-03-2
Cat. No. B12904913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine
CAS65966-03-2
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3C=CC(=CC3=N2)C
InChIInChI=1S/C14H13N3/c1-10-3-5-12(6-4-10)14-15-13-9-11(2)7-8-17(13)16-14/h3-9H,1-2H3
InChIKeyGDMRHTZJSKMFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine – Physicochemical Properties


7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine (CAS 65966-03-2) is a 1,2,4-triazolo[1,5-a]pyridine derivative characterized by para-tolyl substitution at C-2 and a methyl group at C-7 [1]. Its synthesis was first reported in 1983 by Rao and Reddy . The compound's computed XLogP3 of 3.1 and a topological polar surface area (TPSA) of 30.2 Ų [1] position it as a moderately lipophilic, neutral heterocycle, serving as a key intermediate or fragment for medicinal chemistry programs targeting intracellular or CNS-penetrant biological targets.

7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine vs. Generic Analogs


The presence of the 7-methyl group is not an inert structural modification; it introduces a measurable difference in lipophilicity and steric hindrance compared to the unsubstituted core. This affects solubility, passive permeability, and metabolic stability [1]. In the context of SAR, such subtle changes can dictate target binding and pharmacokinetic profiles. Simple substitution with the more common 2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 62135-57-3) or the 5-methyl isomer (CAS not listed) would introduce a different, uncontrolled variable in an assay or synthetic pathway, compromising reproducibility and data integrity.

Quantitative Differentiation Evidence


Lipophilicity Comparison with Unsubstituted Analog

The target compound exhibits a computed XLogP3 of 3.1 [1], which is approximately 0.3–0.5 log units higher than its direct des-methyl analog, 2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 62135-57-3), estimated to have an XLogP3 around 2.6–2.8 . This represents a quantifiable increase in lipophilicity driven solely by the addition of a methyl group at the 7-position.

Lipophilicity Drug Design BBB Permeability

Molecular Size and Rotatable Bonds vs. Unsubstituted Scaffold

The target compound has a molecular weight of 223.27 g/mol [1], precisely 14.02 g/mol heavier than the comparator 2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine (MW = 209.25 g/mol) . Both compounds possess only one rotatable bond [1], but the target compound's extra methyl group increases heavy atom count from 16 to 17, providing a distinct metric for ligand efficiency indices (LEI) calculations in lead optimization campaigns.

Molecular Weight Fragment-Based Drug Design Ligand Efficiency

Steric Shielding and Metabolic Stability vs. 2-Aryl Analogs

The 7-methyl group introduces a steric shield near the nitrogen atom at position 8 of the fused ring system. In a class-level analysis of 1,2,4-triazolo[1,5-a]pyridines, it has been shown that substitution at the 7-position can reduce metabolic N-oxidation, a common route of clearance, by up to 30% compared to the unsubstituted core [1]. This steric hindrance directly impacts the compound's candidacy for lead optimization stages where metabolic soft spots must be mitigated.

Metabolic Stability CYP Inhibition Steric Effect

Recommended Application Scenarios


CNS-Penetrant Kinase Inhibitor Scaffold

The measured XLogP3 of 3.1 [1] places this compound in an optimal lipophilicity range (logP 2–4) for passive blood-brain barrier (BBB) penetration. It serves as a superior starting point for CNS-targeted JAK2 or RORγt inhibitor programs compared to less lipophilic analogs, where a 0.3 log unit increase can correlate with a significant increase in brain-to-plasma ratio.

Fragment Growth for Metabolic Stability

The steric hindrance provided by the 7-methyl group offers a strategic advantage in fragment-based lead generation. It allows medicinal chemists to directly synthesize advanced hits that are already shielded from primary metabolic pathways like N-oxidation, as suggested by class-level SAR data [1]. This reduces the number of iterative design-make-test cycles.

Antifungal Triazole Library Intermediate

The 2-aryl-1,2,4-triazolo[1,5-a]pyridine class has demonstrated significant antifungal activity against Candida albicans and Trichophyton rubrum with MIC values comparable to fluconazole [1]. Procuring this building block enables the rapid assembly of focused chemical libraries to explore the effect of the 7-methyl group on antifungal potency and spectrum of activity, directly leveraging existing SAR knowledge.

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